2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)

muscle relaxant specificity Straub tail

Researchers requiring a definitive RyR antagonist for excitation-contraction coupling studies face lot-to-lot variability with non-compendial sources. This USP reference standard (CAS 24868-20-0) eliminates that risk with defined acceptance criteria: purity 98.0-102.0%, water content 14.5-17.0%, and specified impurities (A ≤0.15%, B ≤0.40%, C ≤0.15%). • Selective RyR1 inhibition (Ki ~150 nM) with 3.5-fold prolongation of SR Ca²⁺ release half-time-no confounding cardiac RyR2 effects. • 1 μM concentration achieves ~24% reduction in ischemia-reperfusion necrosis without detectable negative inotropy. • Traceable primary standard for dissolution testing, assay development, and stability studies in GMP/GLP environments.

Molecular Formula C28H34N8Na2O17
Molecular Weight 800.6 g/mol
CAS No. 24868-20-0
Cat. No. B000157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)
CAS24868-20-0
SynonymsDantrium
Dantrolene
Dantrolene Sodium
Sodium, Dantrolene
Molecular FormulaC28H34N8Na2O17
Molecular Weight800.6 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]
InChIInChI=1S/2C14H10N4O5.2Na.7H2O/c2*19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;;;;/h2*1-7H,8H2,(H,16,19,20);;;7*1H2/b2*15-7+;;;;;;;;;
InChIKeyRFOPDXFEQJXRTG-CDJGKPBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)

Dantrolene Sodium Hemiheptahydrate: Core Pharmacological Profile


The compound identified by CAS 24868-20-0 is dantrolene sodium hemiheptahydrate, the sodium salt hydrate form of dantrolene, a hydantoin-derivative skeletal muscle relaxant [1]. It functions as a direct-acting antagonist of ryanodine receptor (RyR) calcium release channels, thereby inhibiting excitation-contraction coupling in skeletal muscle [2]. The hemiheptahydrate form (molecular formula C14H9N4NaO5·3.5H2O, MW 399.29) is the commercially available sodium salt hydrate, distinct from the anhydrous free acid (CAS 7261-97-4, MW 314.25) which has different solubility and formulation characteristics .

Why Generic Substitution of Dantrolene Sodium Fails


Skeletal muscle relaxants constitute a pharmacologically heterogeneous class with fundamentally divergent mechanisms of action, receptor targets, and safety profiles. Dantrolene sodium hemiheptahydrate is unique among clinically used muscle relaxants in that it acts peripherally at the sarcoplasmic reticulum rather than centrally within the central nervous system, as do benzodiazepines, baclofen, and tizanidine [1]. This mechanistic distinction renders dantrolene the sole specific antidote for malignant hyperthermia and precludes its substitution with other antispastic agents in research models examining excitation-contraction coupling, intracellular calcium homeostasis, or RyR-mediated pathologies [2]. Furthermore, the hemiheptahydrate salt form provides defined stoichiometry and solubility characteristics essential for reproducible in vitro and in vivo studies, whereas substitution with the anhydrous free acid or alternative salt forms would introduce uncontrolled formulation variables .

Dantrolene Sodium: Quantitative Comparative Evidence


Superior Specificity in the Straub Tail Model

In the morphine-induced Straub tail mouse model of contracted skeletal muscle, dantrolene sodium exhibited statistically superior specificity for muscle relaxation without concomitant central nervous system depression, in contrast to comparator agents. Dantrolene sodium was more specific than diazepam, which in turn exceeded chlordiazepoxide, neuromuscular blocking agents, and local anesthetics in relaxing the Straub tail without causing acute toxicity, loss of righting reflex, or motor incoordination [1].

muscle relaxant specificity Straub tail behavioral pharmacology

Cardioprotection Without Negative Inotropy

In isolated perfused rat hearts subjected to 30 min global ischemia and 120 min reperfusion, dantrolene sodium produced significant cardioprotection at low micromolar concentrations that did not impair contractile function, a therapeutic window not observed with other sarcoplasmic reticulum calcium modulators [1]. At 1 μM, tissue necrosis decreased from 28.3±1.6% to 21.4±1.0% (P<0.05) without any significant hemodynamic effect. At 45 μM, necrosis was further reduced to 8.4±1.4% (P<0.01) but with apparent negative inotropic effect. [3H]-ryanodine binding displacement occurred with IC50 of 34 μM [1].

cardioprotection ischemia-reperfusion ryanodine receptor calcium handling

RyR Isoform Selectivity: RyR1 vs. RyR2

Dantrolene sodium exhibits marked selectivity for skeletal muscle ryanodine receptor (RyR1) over the cardiac isoform (RyR2) in direct biochemical assays. In sarcoplasmic reticulum vesicles prepared from pig skeletal muscle, dantrolene increased the half-time for 45Ca2+ release approximately 3.5-fold and inhibited [3H]ryanodine binding with Ki ~150 nM [1]. In contrast, cardiac sarcoplasmic reticulum vesicle 45Ca2+ release and [3H]ryanodine binding were unaffected by dantrolene [1]. This isoform selectivity is mechanistically distinct from other RyR modulators such as ryanodine itself or caffeine, which lack such discrimination [2].

ryanodine receptor isoform selectivity sarcoplasmic reticulum excitation-contraction coupling

Mg2+ and ATP Cofactor Dependence

Dantrolene sodium requires both Mg2+ and ATP for effective RyR channel inhibition, a cofactor dependence that distinguishes it from other RyR modulators and explains the historical difficulty in observing its direct channel effects in bilayer experiments [1]. In SR vesicle Ca2+ release experiments, 10 μM dantrolene reduced RyR channel open probability by ~50% in the presence of 3 mM free Mg2+ and 1 mM ATP, whereas channel activity further decreased to ~20% of control when [ATP] was increased to 2 mM [1]. This cooperative effect of Mg2+ and ATP is not observed with prototypical RyR antagonists such as ruthenium red.

ryanodine receptor Mg2+ dependence ATP dependence single-channel electrophysiology

Calmodulin-Dependent RyR2 Inhibition

While dantrolene sodium does not inhibit cardiac RyR2 in isolated bilayer preparations, it does inhibit RyR2 in the presence of physiologic calmodulin (CaM) concentrations, a conditional effect not observed with other RyR antagonists [1]. In single-channel recordings with 100 nM cytoplasmic Ca2+ and 2 mM ATP, dantrolene inhibited RyR2 with IC50 of 0.16±0.03 μM only after addition of 100 nM CaM. In mouse cardiomyocytes, dantrolene reduced Ca2+ wave frequency with IC50 = 0.42±0.18 μM (Emax = 47±4%) and amplitude with IC50 = 0.19±0.04 μM (Emax = 66±4%) in the presence of CaM [1]. Mutant N98S-CaM facilitated inhibition with IC50 = 5.9±0.3 nM [1].

calmodulin RyR2 calcium waves cardiac electrophysiology

USP Reference Standard Traceability

Dantrolene sodium hemiheptahydrate (CAS 24868-20-0) is an official United States Pharmacopeia (USP) Reference Standard, providing traceable quality specifications essential for pharmaceutical analysis and regulatory compliance . The USP standard specifies assay purity of 98.0%-102.0% on the dried basis, water content 14.5-17.0%, and defined limits for impurities A (≤0.15%), B (≤0.40%), and C (≤0.15%) [1]. In contrast, the free acid form (CAS 7261-97-4) and other salt forms are not official USP reference standards, and vendor-supplied materials often lack compendial traceability, introducing variability in purity, water content, and impurity profiles .

pharmacopeial standard quality control reference material USP

Dantrolene Sodium: Research & Industrial Applications


Excitation-Contraction Coupling & Malignant Hyperthermia

Dantrolene sodium hemiheptahydrate is the definitive pharmacological tool for studying skeletal muscle excitation-contraction coupling and malignant hyperthermia (MH) pathophysiology. Its selective inhibition of RyR1 with Ki ~150 nM and 3.5-fold prolongation of SR Ca2+ release half-time enables precise dissection of RyR1-mediated calcium handling without confounding cardiac RyR2 effects . The USP reference standard grade (CAS 24868-20-0) ensures lot-to-lot consistency in potency and purity, critical for reproducible in vitro and in vivo MH models .

Cardioprotection in Ischemia-Reperfusion Injury

For researchers investigating cardioprotective strategies against ischemia-reperfusion injury, dantrolene sodium hemiheptahydrate offers a unique concentration window (1 μM) where significant tissue protection (~24% reduction in necrosis) occurs without detectable negative inotropy . This separation between protective and contractile effects is not observed with alternative SR calcium modulators, making CAS 24868-20-0 the compound of choice for studies examining RyR-mediated ischemic preconditioning and post-conditioning mechanisms .

Calmodulin-RyR2 Interactions in Arrhythmia

The conditional, CaM-dependent inhibition of RyR2 by dantrolene sodium hemiheptahydrate (IC50 0.16 μM with CaM present) provides a unique experimental paradigm for investigating calmodulin's regulatory role in cardiac calcium handling . Unlike constitutive RyR2 blockers that eliminate all channel activity, dantrolene sodium enables researchers to study CaM-dependent modulation of Ca2+ waves and spontaneous Ca2+ release events implicated in catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure arrhythmogenesis .

Quality Control & Analytical Method Development

For analytical laboratories performing dissolution testing, assay development, impurity profiling, or stability studies on dantrolene-containing formulations, the USP reference standard (CAS 24868-20-0) is the required primary standard for method validation and system suitability . The defined acceptance criteria for purity (98.0-102.0%), water content (14.5-17.0%), and specified impurities (A ≤0.15%, B ≤0.40%, C ≤0.15%) provide a traceable benchmark that non-compendial alternatives cannot substitute in GMP/GLP environments .

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